Lunacridine

Descripción

Historical Context of Quinoline (B57606) Alkaloid Discovery and Significance

The discovery and study of quinoline alkaloids represent a significant chapter in the history of natural product chemistry and pharmacology. Quinoline, a nitrogen-containing heterocyclic aromatic compound, forms the structural basis for a vast array of natural and synthetic molecules that have profoundly impacted medicine nih.govrsc.orgnih.govslideshare.net. The significance of this alkaloid class was first recognized with the isolation of quinine from the bark of the Cinchona tree in the early 19th century, revolutionizing the treatment of malaria nih.govrsc.orgnih.gov. Subsequently, other quinoline alkaloids, such as camptothecin, isolated in the mid-20th century, emerged as potent anticancer agents, targeting DNA topoisomerases nih.govnih.govphcogrev.com. Over the decades, research has revealed that quinoline alkaloids possess a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties nih.govnih.govresearchgate.net. This diverse bioactivity profile has cemented quinoline alkaloids as crucial scaffolds in drug discovery and development, driving extensive research into their isolation, synthesis, and mechanisms of action nih.govrsc.orgnih.govslideshare.net.

Lunacridine as a Prominent Quinoline Alkaloid

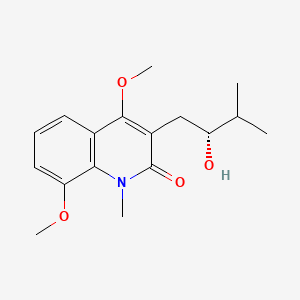

Among the diverse family of quinoline alkaloids, this compound has emerged as a compound of considerable research interest. It is a naturally occurring quinoline alkaloid isolated from Lunasia amara Blanco, a plant species found in regions including Sulawesi, Java, Borneo, and Papua New Guinea, belonging to the Rutaceae family bio-conferences.orgijpsr.comnih.govontosight.aigenome.jpresearchgate.netresearchgate.netrjpponline.orgphcogrev.com. This compound's chemical structure is characterized by a 2(1H)-quinolinone backbone, featuring methoxy, hydroxy, and methyl substituents ontosight.aigenome.jpnaturalproducts.net. Specifically, its chemical name is 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-2(1H)-quinolinone ontosight.ainaturalproducts.net. The compound can exist in different stereoisomeric forms, such as the (+)- and (-)-enantiomers, which can influence its biological activity ontosight.ai. Its identification as a key bioactive component in Lunasia amara contributes to its prominence in studies exploring the therapeutic potential of plant-derived compounds nih.govresearchgate.netrjpponline.org.

Overview of Pre-clinical Research Trajectories for this compound

Pre-clinical research on this compound has primarily focused on elucidating its biological activities and understanding the underlying molecular mechanisms responsible for these effects. These investigations aim to establish a foundation for potential therapeutic applications, particularly in the areas of cancer and infectious diseases.

Focus on Biological Activities

Research has identified several significant biological activities associated with this compound, underscoring its potential as a therapeutic agent.

Anticancer/Cytotoxic Activity: this compound has demonstrated notable cytotoxic effects against various cancer cell lines. Studies have reported activity in the low micromolar range against human cell lines such as HeLa and H226 nih.gov. Specifically, this compound exhibited an IC50 value of 39.52 μg/ml (equivalent to 129.41 μM) against P388 murine leukemia cells, indicating a degree of cytotoxic potency researchgate.net. It has been recognized as a potential antitumor agent, with investigations exploring its efficacy against cancer cells ontosight.aisemanticscholar.org.

Antibacterial Activity: this compound has shown efficacy against certain bacterial strains, most notably Staphylococcus aureus. It demonstrated a minimal inhibitory concentration (MIC) of 64 µg/ml against Staphylococcus aureus NCTC 6571 nih.govresearchgate.net. While its activity against Gram-negative bacteria like Escherichia coli has been reported as weak or absent, its effectiveness against Gram-positive bacteria highlights its potential as an antibacterial agent researchgate.net.

Other Potential Activities: While the primary focus has been on anticancer and antibacterial effects, research into quinolinone derivatives, including this compound, has also explored potential antimalarial properties ontosight.ai.

Emphasis on Mechanistic Investigations

Understanding how this compound exerts its biological effects is crucial for its development. Mechanistic studies have revealed key molecular targets and pathways involved in its action.

DNA Intercalation and Topoisomerase II Inhibition: A significant finding is this compound's role as a DNA intercalating agent and a potent inhibitor of topoisomerase II nih.govphcogrev.comnih.govrjpponline.orgresearchgate.netbiorxiv.org. Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition can lead to DNA damage and cell death, making them critical targets in cancer therapy nih.govphcogrev.com. This compound inhibits human topoisomerase II with an IC50 value below 5 µM and exhibits mild DNA intercalation activity nih.gov. This mechanism is also implicated in its antibacterial effects, with studies suggesting topoisomerase as a potential target in bacteria like Streptococcus pneumoniae nih.gov.

Induction of Apoptosis: Research indicates that this compound can induce apoptotic cell death. In studies involving H226 cells, this compound exposure led to signs of caspase-3/7 mediated apoptosis nih.gov. Furthermore, higher concentrations of extracts containing this compound have shown a reduction in cellular metabolic activity, which is often indicative of the onset of apoptosis ijpsr.com.

Data Tables

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target/Cell Line | Reported Effect / Metric | Reference(s) |

| Cytotoxicity | HeLa cells | Activity in low micromolar range | nih.gov |

| Cytotoxicity | H226 cells | Activity in low micromolar range; signs of apoptosis | nih.gov |

| Cytotoxicity | P388 murine leukemia cells | IC50 = 39.52 μg/ml (129.41 μM) | researchgate.net |

| Anticancer | General antitumor potential | Preclinical trials | ontosight.ai |

| Antibacterial | Staphylococcus aureus NCTC 6571 | MIC = 64 µg/ml | nih.govresearchgate.net |

| Antibacterial | Escherichia coli ATCC 10536 | No significant activity reported | researchgate.net |

| Topoisomerase II Inhibition | Human Topoisomerase II | Potent inhibitor (IC50 < 5 µM) | nih.gov |

| DNA Intercalation | DNA | Mild activity; 50% decrease in ethidium (B1194527) DNA fluorescence | nih.govresearchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

83-58-9 |

|---|---|

Fórmula molecular |

C17H23NO4 |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

3-[(2R)-2-hydroxy-3-methylbutyl]-4,8-dimethoxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m1/s1 |

Clave InChI |

VRMGQDHQTYUISY-CYBMUJFWSA-N |

SMILES |

CC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |

SMILES isomérico |

CC(C)[C@@H](CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |

SMILES canónico |

CC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |

melting_point |

86.5 °C |

Otros números CAS |

83-58-9 |

Sinónimos |

lunacridine |

Origen del producto |

United States |

Origin and Isolation Methodologies of Lunacridine

Ethnobotanical Context of Lunasia amara and Other Lunasia Species

Lunacridine is a natural compound primarily isolated from Lunasia amara, a medicinal shrub belonging to the Rutaceae family. nih.govphcogrev.com This plant is found in the rainforests of several regions, including the Philippines, Eastern Java, Borneo, Sulawesi, the Moluccas, Papua New Guinea, and Australia. phcogrev.com

While extensively used in traditional medicine, one of the documented non-therapeutic applications of Lunasia amara is its use in the preparation of arrow poison. phcogrev.com The plant is well-known within the native medicine systems of the Philippines and Indonesia, where it is commonly harvested from the wild for various purposes. phcogrev.com

Table 1: Geographical Distribution of Lunasia amara

| Region/Country | Reference |

|---|---|

| Philippines | phcogrev.com |

| Indonesia (Java, Borneo, Sulawesi, Moluccas) | phcogrev.com |

| Papua New Guinea | phcogrev.com |

Table 2: Documented Non-Therapeutic Traditional Uses of Lunasia amara

| Application | Cultural Context | Reference |

|---|

The genus Lunasia includes other species that are chemically related to Lunasia amara. Notably, Lunasia quercifolia, an Australian species, has been a subject of phytochemical investigation. phcogrev.com Studies have confirmed the presence of several related alkaloids in its bark, including lunacrine and lunine. phcogrev.compublish.csiro.au The alkaloid 2-phenyl-4-quinolone has also been identified in both L. amara and L. quercifolia, indicating a chemotaxonomic link between the species. phcogrev.com However, the direct isolation of this compound itself from Lunasia quercifolia or Lunasia costulata is not prominently documented in available research.

Extraction and Purification Strategies for this compound

The isolation of this compound from Lunasia amara is a prime example of a scientifically guided process to identify bioactive compounds from natural sources.

This compound was successfully identified and isolated from the aqueous bark extract of Lunasia amara through a process known as activity-guided fractionation. nih.govresearchgate.net This methodology involves systematically separating a crude extract into various fractions and testing the biological activity of each fraction to determine which contains the active compound.

The initial lead for this investigation came from an ethnobotanical survey in Papua New Guinea, which identified the use of L. amara bark for treating tropical ulcers, suggesting potential antibacterial properties. nih.govresearchgate.net Researchers prepared an aqueous extract from the plant's bark and tested it for activity against the bacterium Staphylococcus aureus. researchgate.netresearchgate.net The extract was then separated using chromatographic techniques, and each resulting chemical fraction was assayed for its ability to inhibit S. aureus growth. researchgate.net This process allowed researchers to pinpoint and subsequently identify the single active compound as the quinoline (B57606) alkaloid this compound. researchgate.netresearchgate.net

A significant challenge encountered during the study of this compound is its chemical instability. nih.gov The compound tends to cyclise at room temperature, leading to a loss of biological activity over time, which can compromise the reliability of biological assays. nih.govresearchgate.net

To address this stability issue, a more stable derivative was synthesized for research purposes. nih.gov When trifluoroacetic acid (TFA) was used in the mobile phase during the purification process, this compound was converted into its 2'-O-trifluoroacetyl this compound derivative. researchgate.net This derivatized form proved to be more stable than the native compound, making it better suited for detailed biological evaluation. nih.govresearchgate.net This stable derivative was subsequently used in further studies, including assays to determine its mechanism of action. nih.govresearchgate.net

Table 3: Comparison of this compound and its Synthetic Derivative

| Feature | Native this compound | 2'-O-trifluoroacetyl this compound | Reference |

|---|---|---|---|

| Source | Isolated from Lunasia amara bark | Synthesized from native this compound | nih.govresearchgate.net |

| Stability | Unstable; tends to cyclise at room temperature | More stable than the native form | nih.govresearchgate.net |

| Purpose of Use | Initial isolation and identification | Preferred for biological assays due to stability | nih.gov |

Biosynthetic Pathways of Lunacridine

Precursor Amino Acids and Primary Metabolic Origins of Quinoline (B57606) Alkaloids

The foundation of quinoline alkaloid biosynthesis lies in primary metabolic pathways, with specific amino acids serving as the fundamental building blocks. The quinoline ring system, the core of Lunacridine, is primarily derived from the amino acid tryptophan or its metabolic product, anthranilic acid. wikipedia.org

In plants, several pathways for the formation of the quinoline system have been identified. wikipedia.org The most common route begins with anthranilic acid, which itself is an intermediate in the biosynthesis of tryptophan. youtube.com This aromatic amino acid provides the benzene (B151609) portion of the quinoline nucleus. The second precursor molecule, which provides the remaining atoms for the pyridine (B92270) ring, is typically a hemiterpene or a monoterpene. wikipedia.org For instance, in the well-studied biosynthesis of cinchona alkaloids like quinine, the pathway involves the condensation of tryptamine (B22526) (derived from tryptophan) with the monoterpene secologanin (B1681713) to form strictosidine. researchgate.net

While tryptophan and anthranilic acid are central to quinoline alkaloid formation, other amino acids are precursors to different classes of alkaloids, highlighting the diverse origins of these secondary metabolites. egpat.com

Table 1: Primary Amino Acid Precursors for Major Alkaloid Classes

| Precursor Amino Acid | Resulting Alkaloid Class | Example Compound(s) |

|---|---|---|

| Tryptophan | Indole (B1671886) Alkaloids, Quinoline Alkaloids | Strychnine, Quinine |

| Anthranilic Acid | Quinoline Alkaloids | This compound |

| Tyrosine | Isoquinoline Alkaloids | Morphine, Codeine |

| Ornithine | Pyrrolidine Alkaloids (Tropane) | Cocaine, Atropine |

| Lysine | Piperidine Alkaloids | Anabasine |

| Histidine | Imidazole (B134444) Alkaloids | Pilocarpine |

Biogenetic Hypotheses for the Formation of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated, but its structure provides significant clues for a plausible biogenetic hypothesis. This compound is a 3-isopentyl-1-methylquinoline derivative, suggesting its formation involves a key step where an isoprene (B109036) unit is attached to a quinoline core. rsc.org

The prevailing hypothesis is that the biosynthesis proceeds through a quinoline derivative that possesses an isoprene side-chain. rsc.org This precursor would likely be formed from the condensation of an anthranilic acid derivative with a molecule providing a five-carbon isopentenyl unit, which is derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways common in plant isoprenoid biosynthesis. Subsequent enzymatic modifications, including hydroxylation and cyclization, would lead to the final structure of this compound and its related analogs.

The close structural relationship between this compound and Lunacrine supports this hypothesis. Lunacrine, a dihydrofuranoquinoline alkaloid, can be formed by the acid-catalyzed cyclization of this compound in laboratory syntheses. rsc.org This chemical transformation mimics a likely enzymatic cyclization step in the plant's biosynthetic machinery, where a hydroxyl group on the isopentyl side chain attacks the quinoline ring system to form the furan (B31954) ring of Lunacrine.

Key Enzymatic Steps in the Biosynthesis of this compound and Related Analogs

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, knowledge from related quinoline alkaloid pathways allows for the postulation of key enzymatic steps. The biosynthesis of quinoline alkaloids in plants like Cinchona has been more extensively studied, revealing enzymes that could have functional parallels in the formation of this compound. researchgate.netnih.gov

Table 2: Postulated Enzymatic Reactions in this compound Biosynthesis

| Step | Reaction Type | Enzyme Class (Postulated) | Substrate (Hypothetical) | Product (Hypothetical) |

|---|---|---|---|---|

| 1 | Anthranilate activation | Coenzyme A ligase | Anthranilic acid | Anthraniloyl-CoA |

| 2 | Condensation | Polyketide synthase-like enzyme | Anthraniloyl-CoA + Malonyl-CoA | 2,4-dihydroxyquinoline intermediate |

| 3 | Prenylation | Prenyltransferase | 2,4-dihydroxyquinoline | 3-isopentenyl-2,4-dihydroxyquinoline |

| 4 | N-methylation | N-methyltransferase | 3-isopentenyl-2,4-dihydroxyquinoline | 3-isopentenyl-1-methyl-2,4-quinolinedione |

Early steps in the pathway likely involve the activation of anthranilic acid and its condensation with a partner molecule to form the basic quinoline ring. The introduction of the isopentenyl side chain at the C-3 position is a critical step, likely catalyzed by a prenyltransferase enzyme. Subsequent modifications would include N-methylation and hydroxylation of the side chain, catalyzed by specific methyltransferases and hydroxylases (such as cytochrome P450 monooxygenases), to yield this compound. rsc.org The conversion of this compound to Lunacrine would then be facilitated by a cyclase enzyme.

Relationship of this compound Biosynthesis to Broader Quinoline Alkaloid Classes

This compound belongs to the quinoline alkaloid family, a large and diverse group of natural products found predominantly in plant families such as the Rutaceae and Rubiaceae. wikipedia.orgresearchgate.net These alkaloids are sub-classified based on their structure and biogenetic origin.

The biosynthesis of this compound places it within the furoquinoline alkaloid subgroup, even though it is the acyclic precursor to the furan-containing Lunacrine. wikipedia.orgrsc.org The pathway, originating from anthranilic acid, is distinct from the tryptophan-derived pathway that produces the more complex Cinchona-type alkaloids (e.g., quinine) and the Strychnos-type indole alkaloids which contain a hydrogenated quinoline system (e.g., strychnine). wikipedia.orgresearchgate.net

The common origin from anthranilic acid links this compound to simpler quinolines found in the Rutaceae. However, the addition and modification of the isopentenyl side chain is a key branching point that leads to the specific Lunasia alkaloids, including this compound, Lunacrine, and Balfourodine. rsc.org This demonstrates how plants utilize a common metabolic starting point and then employ specific enzymatic "decorating" steps (like prenylation, methylation, and cyclization) to generate a wide diversity of structurally and functionally distinct molecules.

Synthetic Chemistry of Lunacridine and Its Analogs

Total Synthesis Approaches to Racemic Lunacridine

While the scientific literature prominently features the enantioselective synthesis of this compound, detailed and established reaction sequences for the total synthesis of its racemic form are not as extensively documented. The general strategies for constructing the core quinoline (B57606) and the attached side-chain would typically involve well-established methodologies in heterocyclic chemistry.

Established Reaction Sequences and Methodologies

The construction of the this compound skeleton in a racemic fashion would likely employ classical quinoline synthesis methods such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions. These methods involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form the quinoline core. The subsequent installation of the side chain could be achieved through various carbon-carbon bond-forming reactions.

A plausible synthetic strategy could involve the initial preparation of a functionalized quinoline precursor, followed by the attachment of the side-chain. For instance, a 2-methylquinoline (B7769805) derivative could be synthesized and then elaborated to introduce the required functional groups on the side chain. Alternatively, a precursor already bearing a portion of the side chain could be utilized in the quinoline-forming cyclization reaction.

Key Intermediates and Reaction Conditions

In a hypothetical racemic synthesis, key intermediates would include functionalized anilines and appropriately substituted carbonyl compounds. The reaction conditions would be dictated by the specific named reaction employed for the quinoline synthesis, often involving acidic or basic catalysis at elevated temperatures.

Table 1: Potential Key Intermediates and Reaction Conditions for Racemic this compound Synthesis

| Intermediate Class | Specific Example | Reagents and Conditions |

| Aniline (B41778) Derivative | 2-Aminobenzaldehyde (B1207257) | Condensation with a β-keto ester in the presence of an acid catalyst. |

| β-Dicarbonyl Compound | Ethyl acetoacetate | Reaction with an aniline under acidic or basic conditions. |

| Quinoline Intermediate | 2-Methyl-4-methoxyquinoline | Halogenation followed by coupling reactions to introduce the side chain. |

Subsequent steps to complete the synthesis would involve standard functional group manipulations, such as oxidations, reductions, and protections/deprotections, to arrive at the final racemic this compound structure.

Enantioselective Synthesis of this compound

A significant achievement in the synthesis of this compound has been the development of an enantioselective route, which has been instrumental in determining the absolute configuration of the natural product. rsc.orgresearchgate.net

Chiron Approach Utilizing Chiral Precursors (e.g., L-valine, D-mannitol)

The enantioselective synthesis of (R)-(+)-Lunacridine has been successfully accomplished using a chiron approach. rsc.orgresearchgate.net This strategy leverages the inherent chirality of readily available natural products, known as the "chiral pool," to introduce stereocenters into the target molecule. In this case, L-valine and D-mannitol served as the chiral starting materials. rsc.orgresearchgate.net

The synthesis commences with the conversion of these chiral precursors into key building blocks that already contain the desired stereochemistry. These chiral fragments are then elaborated and coupled to construct the this compound framework in an enantiomerically pure form. This approach avoids the need for chiral resolutions or asymmetric catalysis in the later stages of the synthesis, often leading to a more efficient and elegant route to the desired enantiomer.

Diastereoselective and Enantioselective Transformations in this compound Synthesis

While the primary enantioselective strategy for this compound has relied on the chiron approach, other modern asymmetric transformations could potentially be applied to the synthesis of this compound and its analogs. Diastereoselective reactions, where a new stereocenter is formed in a controlled manner relative to an existing one, would be crucial in elaborating the chiral side chain. For instance, substrate-controlled reductions of ketones or additions to chiral aldehydes could be employed to set the stereochemistry of the hydroxyl group in the side chain.

Furthermore, enantioselective transformations catalyzed by chiral metal complexes or organocatalysts could offer alternative routes. For example, an asymmetric aldol (B89426) reaction or an enantioselective alkylation could be envisioned to construct the chiral side chain. These methods would provide flexibility in accessing different stereoisomers and analogs of this compound.

Absolute Configuration Determination

The enantioselective synthesis of (R)-(+)-Lunacridine was pivotal in unequivocally establishing its absolute configuration. rsc.orgresearchgate.net By synthesizing a single enantiomer of known stereochemistry and comparing its spectroscopic and physical properties (such as specific rotation) with those of the naturally occurring this compound, the absolute configuration of the natural product could be assigned.

The synthesis of (R)-(+)-Lunacridine yielded a product with a high enantiomeric excess of 97.3%. rsc.orgresearchgate.net The comparison of the optical rotation of the synthetic material with that of the natural isolate allowed for the confident assignment of the (R) configuration to the naturally occurring enantiomer. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are also powerful tools for comparing the synthetic and natural compounds to confirm their identical stereochemistry. nih.gov

Synthesis of this compound Derivatives and Structural Modifications

The chemical modification of the this compound scaffold is a key area of research aimed at exploring its structure-activity relationships. While this compound itself can be isolated from natural sources like Lunasia amara, its stability can be a concern for extensive biological evaluation. For instance, this compound tends to cyclize at room temperature. nih.gov To address this, derivatives have been synthesized to improve stability and facilitate further studies. A notable example is the creation of 2'-O-trifluoroacetyl this compound, which proved to be more stable than the native compound and thus more suitable for biological assays. nih.gov The synthesis of such derivatives and other analogs often involves leveraging established and innovative methods in heterocyclic chemistry.

Preparation of Substituted Quinoline Analogs

The quinoline core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. These classical reactions provide a robust toolbox for creating a wide array of substituted quinoline analogs, which could be applied to generate structural variants of this compound. The primary strategies involve the condensation and cyclization of anilines with carbonyl compounds. nih.gov

Several named reactions are fundamental to quinoline synthesis:

Friedländer Synthesis: This is a straightforward and widely used method involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone) under acidic or basic conditions. researchgate.net

Pfitzinger Reaction: In this method, isatin (B1672199) is reacted with an α-methylene carbonyl compound in the presence of a base. The reaction proceeds through the formation of an isatic acid intermediate, which then condenses and cyclizes to form a substituted quinoline-4-carboxylic acid. nih.gov

Combes Synthesis: This reaction utilizes the acid-catalyzed cyclization of β-anilinoketones, which are themselves formed from the reaction of an aniline with a β-diketone. nih.gov

Modern synthetic protocols have expanded upon these classical methods, introducing transition-metal-free reactions and the use of various catalysts to improve yields and functional group tolerance. nih.gov For instance, the Povarov reaction is employed to prepare 2-arylquinolines and tetrahydroquinoline derivatives. rsc.org Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing substituents onto a pre-formed quinoline ring, allowing for the late-stage diversification of this compound analogs. openlabnotebooks.org

Table 1: Classical Methods for Quinoline Synthesis

| Reaction Name | Reactants | Conditions | Product Type |

|---|---|---|---|

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene carbonyl compound | Acid or base catalysis | Substituted quinoline |

| Pfitzinger Reaction | Isatin + α-methylene carbonyl compound | Base catalysis | Quinoline-4-carboxylic acid |

Novel Hybrid Molecule Synthesis Strategies (e.g., quinoline-imidazole hybrids)

A prominent strategy in modern medicinal chemistry is the design of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric scaffolds to create a single molecular entity. nih.govmdpi.com This approach aims to produce compounds with potentially enhanced affinity or novel biological activity profiles compared to the individual components. nih.gov

The synthesis of quinoline-imidazole hybrids is a specific example of this strategy. The imidazole (B134444) ring and its derivatives are important heterocyclic motifs in many biological processes. researchgate.net The creation of these hybrid structures often requires multi-step synthetic pathways. A common and efficient approach involves a two-step process: the N-alkylation of an imidazole or benzimidazole (B57391) ring, followed by a Huisgen [3+2] dipolar cycloaddition reaction. nih.govnih.gov

Table 2: General Synthetic Strategy for Quinoline-Imidazole Hybrids

| Step | Reaction Type | Description |

|---|---|---|

| 1 | N-Alkylation | The nitrogen atom of an imidazole or benzimidazole nucleus is alkylated using a suitable quinoline-containing alkylating agent. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2'-O-trifluoroacetyl this compound |

| Isatin |

| Quinoline |

| Imidazole |

Mechanistic Pharmacology of Lunacridine: Molecular and Cellular Insights

Modulation of DNA Topoisomerase II Activity

DNA topoisomerase II (Topo II) is a critical nuclear enzyme essential for managing DNA topology during vital cellular processes such as replication, transcription, recombination, and chromosome segregation researchgate.netresearchgate.net. Its activity involves transiently breaking and rejoining DNA strands to resolve topological issues like supercoiling and catenation wikipedia.org. Lunacridine functions by directly interfering with this enzymatic activity, classifying it as a topoisomerase inhibitor.

This compound as a DNA Intercalating Topoisomerase II Inhibitor

This compound has been identified as a DNA intercalating inhibitor of human topoisomerase II researchgate.netnih.gov. Studies have demonstrated its potent inhibitory effect on the enzyme's decatenation activity, with an IC50 value reported to be less than 5 µM researchgate.netresearchgate.net. This potent inhibition suggests a significant disruption of Topo II's role in untangling DNA strands. Furthermore, this compound exhibits mild DNA intercalation activity, evidenced by its ability to decrease ethidium (B1194527) DNA fluorescence, a standard assay for DNA intercalation researchgate.netresearchgate.net. This dual action positions this compound within the class of DNA intercalating topoisomerase II poisons, which stabilize the enzyme-DNA complex, leading to DNA strand breaks wikipedia.org.

Table 1: this compound's Topoisomerase II Inhibition and DNA Intercalation Activity

| Compound | Target | Assay Type | Result / IC50 Value | Reference |

| This compound | Human Topoisomerase II | Decatenation Assay | < 5 µM | researchgate.netresearchgate.net |

| This compound | DNA | Ethidium Fluorescence Assay | 50% decrease at 0.22 mM | researchgate.netresearchgate.net |

| 2'-O-trifluoroacetyl this compound | DNA | Ethidium Fluorescence Assay | 50% decrease at 0.6 mM | researchgate.netresearchgate.net |

Mechanisms of DNA Interaction and Intercalation

The molecular structure of this compound, characterized by a planar-cationic ring system, is indicative of its potential to act as a DNA intercalator researchgate.net. Intercalation involves the insertion of planar molecules between adjacent base pairs in the DNA double helix. Molecular docking studies suggest that this compound can intercalate between DNA base pairs, forming interactions with adenine, thymine, and cytosine residues, potentially through dipole-dipole interactions researchgate.net. While native this compound tends to cyclize at room temperature, its more stable 2'-O-trifluoroacetyl derivative has been utilized in biological assays, demonstrating similar, albeit slightly less potent, DNA intercalation activity compared to the native compound researchgate.netresearchgate.net.

Impact on DNA Replication, Transcription, and Chromosome Dynamics

By inhibiting topoisomerase II, this compound indirectly impacts fundamental DNA processes. Topoisomerase II's role in resolving supercoiling and catenation is crucial for the smooth progression of DNA replication forks and the disentanglement of sister chromatids during cell division researchgate.netresearchgate.netwikipedia.org. Inhibition of this enzyme can therefore lead to stalled replication, the accumulation of DNA damage, and errors in chromosome segregation, ultimately impeding cell proliferation researchgate.netresearchgate.net. The stabilization of the topoisomerase II-DNA cleavage complex by intercalating poisons like this compound generates lethal DNA strand breaks, disrupting cellular integrity wikipedia.org.

Induction of Programmed Cell Death Pathways

Beyond its direct action on DNA processing enzymes, this compound is implicated in triggering programmed cell death, or apoptosis. This cytotoxic effect is mediated through the activation of specific cellular signaling cascades.

Activation of Apoptotic Mechanisms (e.g., Caspase-3/7 mediated pathways)

This compound has been observed to induce signs of caspase-3/7 mediated apoptotic cell death in cell lines such as H226 researchgate.netresearchgate.net. Caspases are a family of proteases that play a central role in executing apoptosis. Specifically, caspase-3 and caspase-7 are considered effector caspases, whose activation is a hallmark of the apoptotic process researchgate.netbio-rad-antibodies.comwikipedia.orgnih.govnih.govmdpi.com. Studies have shown that exposure to 2'-O-trifluoroacetyl this compound leads to an increase in caspase-3/7 activity over time, with a marked rise observed between 24 and 48 hours post-treatment researchgate.netresearchgate.net. This activation appears to be concentration-dependent, indicating a dose-related apoptotic response researchgate.net.

Table 2: Caspase-3/7 Activation by this compound in H226 Cells

| Treatment | Time Point | Observed Caspase-3/7 Activity | Reference |

| 100 µM 2'-O-trifluoroacetyl this compound | 24 hours | Increase observed | researchgate.netresearchgate.net |

| 100 µM 2'-O-trifluoroacetyl this compound | 48 hours | Marked increase, peaking | researchgate.netresearchgate.net |

Role of P53 Gene Activation in this compound-Induced Cytotoxicity

The inhibition of DNA topoisomerase II, a mechanism employed by this compound, is known to trigger cell death via apoptosis, partly through the activation of the p53 gene researchgate.netresearchgate.net. The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by initiating cellular responses such as cell cycle arrest or apoptosis nih.govassaygenie.com. When DNA damage is irreparable, p53 can activate apoptotic pathways, which involve the release of cytochrome c from mitochondria and the subsequent activation of caspases like caspase-9, leading to the activation of effector caspases such as caspase-3 and -7 nih.govactaorthop.org. Therefore, this compound's action as a topoisomerase II inhibitor indirectly links its cytotoxic effects to the p53-mediated apoptotic cascade.

Compound List:

this compound

2'-O-trifluoroacetyl this compound

Ethidium

Acridine

Amsacrine (mAMSA)

Enzymatic Inhibition Beyond Topoisomerase II

This compound as an Alpha-Glucosidase Inhibitor

Research has identified this compound as a compound with potential inhibitory activity against alpha-glucosidase, an enzyme critical for the digestion of complex carbohydrates into absorbable glucose in the small intestine. Studies employing molecular docking simulations suggest that this compound interacts with the alpha-glucosidase enzyme. These computational analyses indicate that this compound's binding affinity to alpha-glucosidase is comparable to that of acarbose (B1664774), a well-established clinical inhibitor of this enzyme researchgate.netdntb.gov.uasemanticscholar.orgdntb.gov.ua. This interaction suggests a potential mechanism for this compound in managing blood glucose levels by impeding carbohydrate breakdown and subsequent glucose absorption.

Molecular Docking and Binding Affinity Analyses for Enzyme Targets

Molecular docking studies have been crucial in characterizing this compound's interactions with various enzyme targets. For alpha-glucosidase, computational investigations have visualized this compound's binding within the enzyme's active site, supporting its role as an inhibitor researchgate.net. While precise quantitative binding affinity values for this compound against alpha-glucosidase were not explicitly detailed in the reviewed literature, its predicted interaction was noted to be similar to that of the control compound, acarbose researchgate.net.

Furthermore, this compound has been identified as a potent inhibitor of human topoisomerase II researchgate.netnih.gov. Molecular docking studies exploring its interaction with DNA revealed that this compound can intercalate between DNA base pairs, forming dipole-dipole interactions with adenine, thymine, and cytosine chemoprev.orgresearchgate.net. These studies predicted a binding energy of –6.22 kcal/mol for this compound's interaction with DNA, which was considered less stable in comparison to a bis thiazole (B1198619) control ligand (-16.37 kcal/mol) chemoprev.orgresearchgate.net. In biochemical assays, this compound demonstrated significant inhibitory activity against human topoisomerase II, with an IC50 value reported to be less than 5 µM researchgate.net. This activity classifies this compound among DNA-intercalating topoisomerase II inhibitors, contributing to its observed cytotoxic effects researchgate.netnih.gov.

Table 1: Enzyme Targets and Binding Affinities/Inhibition Data for this compound

| Enzyme Target | Assay/Methodology | Metric/Finding | Reference |

| Alpha-Glucosidase | Molecular Docking | Interacts with enzyme; affinity close to acarbose | researchgate.netdntb.gov.uasemanticscholar.orgdntb.gov.ua |

| Human Topoisomerase II | Biochemical Assay | Potent inhibitor; IC50 < 5 µM | researchgate.net |

| DNA | Molecular Docking | Intercalates between base pairs | chemoprev.orgresearchgate.net |

| DNA | Molecular Docking | Predicted binding energy: –6.22 kcal/mol | chemoprev.orgresearchgate.net |

Potential Mechanisms for Antimicrobial Activity

Investigation of Topoisomerase as a Bacterial Target

The potential for topoisomerases to serve as targets for antimicrobial agents is a significant area of research. Studies involving drug-resistant strains of Streptococcus pneumoniae have suggested that topoisomerase may act as a likely target for this compound within bacterial systems researchgate.net. While this compound is established as a potent inhibitor of human topoisomerase II researchgate.netnih.gov, its specific mechanisms of action against bacterial topoisomerases, such as DNA gyrase or topoisomerase IV, require more direct investigation based on the available literature. The identification of topoisomerase as a bacterial target aligns with the understanding that these enzymes are essential for DNA replication, transcription, and repair in prokaryotic organisms mdpi.com.

Differential Activity Against Bacterial Strains

The provided literature offers limited data on the differential activity of this compound across a broad spectrum of bacterial strains. However, one study reported a minimal inhibitory concentration (MIC) of 64 µg/ml for this compound against Staphylococcus aureus NCTC 6571 researchgate.net. This finding indicates a specific level of antibacterial efficacy. Comprehensive studies are needed to thoroughly evaluate this compound's effectiveness against diverse bacterial species, including both Gram-positive and Gram-negative bacteria, and to identify any strain-specific sensitivities or resistance patterns.

Table 2: Antimicrobial Activity of this compound Against Bacterial Strains

| Bacterial Strain | Metric | Value | Reference |

| Staphylococcus aureus NCTC 6571 | MIC | 64 µg/ml | researchgate.net |

Compound List:

this compound

Scopoletin

Skimmianine

Acarbose

Bis thiazole

Pre Clinical Biological Evaluation of Lunacridine and Its Derivatives

Cytotoxic Activity in In Vitro Cancer Cell Models

The anticancer potential of Lunacridine has been investigated through its cytotoxic activity against both murine and human cancer cell lines. The compound is identified as a DNA intercalating topoisomerase II inhibitor, which is a common mechanism for anticancer drugs. chemoprev.orgcore.ac.uk

Studies have demonstrated the cytotoxic effects of this compound on P388 murine leukemia cells. chemoprev.orgcore.ac.uk A cytotoxicity test using a series of this compound concentrations (1, 3, 10, 30, and 100 μg/ml) was conducted to determine its efficacy against this cell line. chemoprev.orgcore.ac.uk The research concluded that this compound possesses cytotoxic activity against P388 cells, although it was described as "less cytotoxic" in the context of its interaction with DNA. chemoprev.orgcore.ac.uk

This compound and its derivatives have shown activity against human cancer cell lines. Specifically, the compound exhibited activity in the low micromolar range against HeLa (cervical cancer) and H226 (non-small cell lung cancer) cells. nih.govresearchgate.net In the H226 cell line, signs of apoptotic cell death mediated by caspase-3/7 were observed, suggesting a potential mechanism for its anticancer effect. nih.govresearchgate.net The activity against human cell lines is explained by its action as a potent inhibitor of human topoisomerase II. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in various models.

For the P388 murine leukemia cell line, this compound demonstrated an IC50 value of 39.52 μg/ml, which corresponds to 129.41 μM. chemoprev.orgcore.ac.uk In assays involving human topoisomerase II, a key enzyme in DNA replication and a target for cancer therapy, this compound showed potent inhibition with an IC50 value of less than 5 μM. nih.govresearchgate.net

Table 1: IC50 Values for this compound

| Cell Line/Target | IC50 Value (μg/ml) | IC50 Value (μM) |

|---|---|---|

| P388 Murine Leukemia | 39.52 | 129.41 |

| Human Topoisomerase II | - | <5 |

Antimicrobial Activity in Pre-clinical Models

In addition to its cytotoxic properties, this compound has been evaluated for its potential to combat bacterial infections, including those caused by Gram-positive bacteria and Mycobacterium tuberculosis.

This compound was identified as the active principle responsible for the anti-Staphylococcus aureus activity of Lunasia amara bark extract. nih.gov It exhibited a minimal inhibitory concentration (MIC) of 64 μg/ml against Staphylococcus aureus NCTC 6571. nih.govresearchgate.net Furthermore, experiments conducted with drug-resistant strains of Streptococcus pneumoniae suggested that topoisomerase is a likely target for the compound in bacteria. nih.govresearchgate.net

Table 2: Antimicrobial Activity of this compound

| Bacterial Species | Measurement | Value (μg/ml) |

|---|---|---|

| Staphylococcus aureus NCTC 6571 | MIC | 64 |

Research has indicated that quinoline (B57606) alkaloids derived from Lunasia amara, such as this compound, demonstrate inhibitory effects against Mycobacterium tuberculosis H37Rv in in vitro studies. nih.gov This suggests a potential role for this compound and related compounds in the development of new antitubercular agents. researchgate.netnih.gov

Determination of Minimal Inhibitory Concentrations (MIC)

The antibacterial potential of this compound has been evaluated through the determination of its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Research has demonstrated the activity of this compound, particularly against Gram-positive bacteria.

An investigation into the bioactivity of compounds from Lunasia amara identified this compound as the active principle responsible for its anti-Staphylococcus aureus activity. nih.gov Due to the tendency of this compound to cyclise at room temperature, a more stable derivative, 2'-O-trifluoroacetyl this compound, was synthesized for biological assays. nih.govresearchgate.net This derivative exhibited a Minimal Inhibitory Concentration (MIC) of 64 µg/ml against Staphylococcus aureus NCTC 6571. nih.govresearchgate.net Further studies involving drug-resistant strains of Streptococcus pneumoniae suggested that topoisomerase is a likely bacterial target for the compound. nih.govresearchgate.net

The following table summarizes the reported MIC value for the this compound derivative.

| Compound | Microorganism | Strain | MIC (µg/ml) |

| 2'-O-trifluoroacetyl this compound | Staphylococcus aureus | NCTC 6571 | 64 nih.govresearchgate.net |

Absence of Activity against Specific Gram-Negative Bacteria (e.g., Escherichia coli)

In contrast to its activity against certain Gram-positive bacteria, studies on extracts containing this compound have indicated a general lack of significant activity against the Gram-negative bacterium Escherichia coli.

However, it is worth noting that a different study on a leaf extract of Lunasia amara reported the potential to inhibit the growth of Escherichia coli ATCC 25922 at concentrations ranging from 6 mg/mL to 100 mg/L. researchgate.net The differing results may be attributable to variations in the extraction methods, the part of the plant used, and the specific compounds present in the respective extracts. Generally, the cell envelope of Gram-negative bacteria presents a more formidable barrier to many antimicrobial agents compared to that of Gram-positive bacteria. mdpi.com

Exploration of Other Biological Activities (Pre-clinical)

Beyond its antibacterial properties, pre-clinical research and phytochemical context suggest other potential biological activities for this compound, including anti-inflammatory and antioxidant effects. These properties are often attributed to its chemical class or the broader profile of the plant from which it is derived.

Hypothesized Anti-inflammatory Potential

The potential for this compound to possess anti-inflammatory properties is hypothesized based on the activities associated with its chemical family, quinoline alkaloids, and other compounds isolated from its source plant, Lunasia amara. Quinoline derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory effects. researchgate.net

Furthermore, extracts from Lunasia amara have been traditionally used for conditions that may have an inflammatory component. bio-conferences.orgphcogrev.com The plant is known to contain various secondary metabolites, such as flavonoids and sesquiterpenes, which have established roles in modulating inflammatory pathways. bio-conferences.orgphcogrev.commdpi.comfrontiersin.org For instance, the essential oil from the leaves of L. amara, which is rich in sesquiterpenes, has been associated with anti-inflammatory properties. phcogrev.com While these findings provide a basis for speculating that this compound may contribute to anti-inflammatory activity, direct experimental evidence focusing specifically on this compound's effect on inflammatory markers or pathways is not yet extensively documented in the scientific literature.

Antioxidant Properties Attributed to Source Plant Extracts

Significant antioxidant activity has been measured in extracts of Lunasia amara, the plant source of this compound. This activity is linked to the presence of various phytochemicals, including alkaloids. An ethanol extract from the stem bark of L. amara was found to have strong antioxidant capacity, with an IC50 value of 77.96 ppm in a DPPH (α, α-diphenyl-β-picrylhydrazyl) assay. researchgate.net

Structure Activity Relationship Sar Studies of Lunacridine Analogs

Elucidation of Key Pharmacophoric Elements within the Lunacridine Scaffold

The fundamental pharmacophore of this compound is centered on its planar tetracyclic quinoline (B57606) scaffold, which is a recognized feature in many DNA intercalating agents. The planarity of this ring system is essential for its ability to insert between the base pairs of DNA, a primary mechanism of its cytotoxic action.

Key pharmacophoric elements are believed to include:

The Planar Quinoline Core: This aromatic system is the primary DNA-intercalating moiety. Its ability to engage in π-π stacking interactions with DNA base pairs is fundamental to its biological activity.

Impact of Substitutions on Quinoline Ring System on Biological Activity

Systematic studies on the impact of various substitutions across the this compound quinoline ring are not extensively documented. However, research on a stable derivative, 2'-O-trifluoroacetyl this compound, provides initial insights into how modifications can affect its biological profile. This compound itself can be unstable, tending to cyclize at room temperature, which complicates biological assays. The creation of the 2'-O-trifluoroacetyl derivative provided a more stable compound for evaluation researchgate.netnih.gov.

This modification, the addition of a trifluoroacetyl group, appears to influence its DNA intercalating ability. While both compounds act as DNA intercalators, their efficacy differs, suggesting that substitutions on the side chain can modulate the interaction with DNA. The broader SAR landscape for quinoline alkaloids suggests that the introduction of various functional groups on the aromatic rings can significantly alter activity. For instance, in other quinoline-based anticancer agents, the position, size, and electronic nature of substituents have been shown to be critical determinants of cytotoxicity and target enzyme inhibition mdpi.commdpi.com. For this compound analogs, it is hypothesized that modifications to the quinoline core could fine-tune DNA binding affinity and topoisomerase II inhibition.

Correlations Between Molecular Structure, DNA Binding, and Enzymatic Inhibition

The cytotoxic effects of this compound and its analogs are intrinsically linked to their ability to first bind to DNA and subsequently inhibit the function of topoisomerase II. This compound is classified as a DNA intercalating topoisomerase II inhibitor researchgate.netnih.gov. This dual mechanism is a hallmark of several potent anticancer drugs.

Studies have demonstrated that both this compound and 2'-O-trifluoroacetyl this compound exhibit DNA intercalation, as measured by their ability to displace ethidium (B1194527) bromide from calf thymus DNA. However, their potencies differ, indicating a direct correlation between the molecular structure and DNA binding affinity.

| Compound | DNA Intercalation (IC50) | Topoisomerase II Inhibition (IC50) |

| This compound | 0.6 mM | Potent (qualitative) |

| 2'-O-Trifluoroacetyl this compound | 0.22 mM | <5 µM |

Data sourced from Prescott et al. (2007). researchgate.netnih.gov

The data suggests that the 2'-O-trifluoroacetyl derivative is a more potent DNA intercalator than the parent compound. This enhanced DNA binding likely contributes to its potent inhibition of human topoisomerase II, with an IC50 value in the low micromolar range researchgate.netnih.gov. This highlights a direct structure-activity relationship where modifications to the side chain can enhance DNA interaction, leading to more effective enzymatic inhibition. The mechanism involves the stabilization of the "cleavable complex," where the drug, DNA, and topoisomerase II are trapped, ultimately leading to DNA strand breaks and apoptotic cell death researchgate.net.

Computational and In Silico Approaches to SAR Analysis (e.g., Molecular Docking)

Molecular docking studies have been employed to provide a theoretical basis for the observed biological activity of this compound and to explore its binding mode at the molecular level. These computational methods are invaluable for understanding the interactions that drive DNA intercalation and for predicting the potential activity of novel analogs.

Docking simulations of this compound with a DNA model have shown that the molecule can indeed fit intercalatively between DNA base pairs core.ac.uk. These studies have provided insights into the specific interactions that stabilize the this compound-DNA complex.

Key findings from molecular docking studies include:

Binding Energy: The predicted binding free energy for this compound intercalated in DNA has been calculated to be approximately -6.63 kcal/mol core.ac.uk. This negative value indicates a spontaneous and favorable binding interaction.

Intermolecular Interactions: The stability of the complex is attributed to various non-covalent interactions. The planar quinoline ring engages in π-π stacking with the DNA bases. Additionally, dipole-dipole interactions between this compound and specific DNA bases, such as adenine, thymine, and cytosine, have been identified as contributing to the binding affinity.

These in silico models serve as a powerful tool for virtual screening and the rational design of new this compound derivatives. By predicting how different substitutions on the quinoline scaffold might alter the binding energy and interaction profile, computational approaches can help prioritize the synthesis of analogs with potentially enhanced biological activity. For instance, theoretical studies on other quinoline alkaloids have demonstrated that favorable electrostatic and frontier molecular orbital interactions are crucial for stable DNA intercalation nih.gov. Similar in silico analyses could be instrumental in guiding the development of more potent this compound-based therapeutic agents.

Advanced Research Methodologies and Techniques

Computational Molecular Docking Simulations for Ligand-Target Interactions

Computational molecular docking simulations have been employed to investigate the affinity and molecular interactions between Lunacridine and its biological target, DNA. core.ac.ukresearchgate.net These in silico studies utilize software like Autodock 4.0 to predict the most probable binding conformation of this compound within the DNA double helix. core.ac.ukresearchgate.netchemoprev.org The primary goal of these simulations is to explore the structural determinants responsible for its biological activity. core.ac.uk The planar structure of this compound's quinoline (B57606) ring is a key feature that suggests its ability to intercalate into DNA. researchgate.net

A key parameter derived from molecular docking simulations is the binding free energy, which indicates the stability of the ligand-target complex. researchgate.net For this compound, the predicted lowest binding free energy with a DNA model has been reported as -6.22 kcal/mol and -6.63 kcal/mol in different studies. core.ac.ukcore.ac.uk When compared to a reference ligand, bis-thiazole, which had a binding energy of -16.37 kcal/mol, this compound's interaction with DNA was found to be less stable. core.ac.ukresearchgate.netchemoprev.org This higher binding energy (less negative) suggests a weaker affinity for DNA compared to the reference compound, which correlates with its observed moderate cytotoxic activity. core.ac.ukresearchgate.netchemoprev.org

| Compound | Predicted Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| This compound | -6.22 | core.ac.ukresearchgate.net |

| This compound | -6.63 | core.ac.uk |

| Bis-thiazole (Reference Ligand) | -16.37 | core.ac.ukresearchgate.net |

Docking simulations consistently predict that this compound binds to DNA through an intercalative mechanism. core.ac.ukchemoprev.org This mode of binding involves the insertion of the planar quinoline ring system between the base pairs of the DNA structure. core.ac.ukresearchgate.net The simulations further suggest the possibility of dipole-dipole interactions between this compound and the DNA bases adenine, thymine, and cytosine. core.ac.ukchemoprev.orgresearchgate.net This intercalative binding is a characteristic feature of many Topoisomerase II inhibitors, providing a structural basis for this compound's observed biological activity. core.ac.ukchemoprev.org

In Silico Screening and Bioinformatics for Activity Prediction

In silico and bioinformatics approaches have been instrumental in predicting the biological activities of this compound. Based on its structural properties and the results from molecular docking, this compound was identified as a DNA intercalating Topoisomerase II inhibitor. core.ac.ukcore.ac.uk This prediction was subsequently confirmed through biochemical assays. researchgate.netnih.gov The correlation between the calculated binding energy and the experimentally determined cytotoxic activity highlights the predictive power of these computational methods. core.ac.ukcore.ac.uk Such studies suggest that while this compound itself has moderate activity, its chemical scaffold holds potential for development as a lead compound for more potent anticancer drugs. core.ac.ukcore.ac.uk

Biochemical Assays for Topoisomerase Inhibition (e.g., Decatenation Assays)

The predicted activity of this compound as a topoisomerase inhibitor has been validated using biochemical assays. Specifically, decatenation assays utilizing human topoisomerase II have demonstrated that this compound is a potent inhibitor of this enzyme. researchgate.netnih.gov In these assays, the enzyme's ability to separate interlinked DNA circles (catenanes) into individual monomers is measured. The presence of an inhibitor prevents this process. For a stable derivative, 2'-O-trifluoroacetyl this compound, a pronounced inhibition of decatenation was observed at concentrations between 1 and 5 µM. researchgate.netresearchgate.net The compound showed an IC₅₀ value of less than 5 µM, confirming its potent inhibitory effect on human topoisomerase II and explaining its activity against human cancer cell lines. researchgate.netnih.gov

Cell-Based Assays for Cytotoxicity and Apoptosis (e.g., MTT Assay, Caspase Activity Measurement)

The cytotoxic effects of this compound have been evaluated against various cancer cell lines using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay was used to determine the compound's effect on cell viability. core.ac.uk this compound demonstrated cytotoxic activity against P388 murine leukemia cells with an IC₅₀ value of 39.52 μg/mL (129.41 μM). core.ac.ukchemoprev.orgcore.ac.ukresearchgate.net It also showed activity in the low micromolar range against human HeLa and H226 cells. researchgate.netnih.gov

Furthermore, studies have investigated the mechanism of cell death induced by this compound derivatives. Research indicates that the observed cytotoxicity is due to the induction of apoptosis. researchgate.net Specifically, in H226 cells, treatment with 2'-O-trifluoroacetyl this compound led to signs of caspase-3/7 mediated apoptotic cell death. researchgate.netnih.gov Measurements of caspase-3/7 activity showed a significant, dose-dependent increase in H226 cells, with activity peaking after 48 hours of exposure. researchgate.net

| Cell Line | Assay | IC₅₀ Value | Finding | Reference |

|---|---|---|---|---|

| P388 Murine Leukemia | MTT | 39.52 μg/mL (129.41 μM) | Demonstrates cytotoxic activity | core.ac.ukchemoprev.orgcore.ac.uk |

| HeLa | Not Specified | Low micromolar range | Active against human cell lines | researchgate.netnih.gov |

| H226 | Not Specified | Low micromolar range | Induces caspase-3/7 mediated apoptosis | researchgate.netnih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The structural identification and characterization of this compound, isolated from the bark of Lunasia amara, have been accomplished through various spectroscopic techniques. researchgate.net Following activity-guided fractionation, the active compound was identified as the quinoline alkaloid this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was used to analyze the compound. researchgate.net NMR spectra revealed that this compound has a tendency to cyclise over time. researchgate.net Ultraviolet (UV) and Infrared (IR) spectroscopy were also employed for its characterization. researchgate.net The UV spectrum of isolated this compound showed maximum absorbances at wavelengths of 204, 216, 240, 285, 298, 312, and 324 nm, indicating a substituted quinoline ring. researchgate.net Due to the instability of the native form, a more stable 2'-O-trifluoroacetyl derivative was often prepared for biological assays, and its structure was also confirmed using these spectroscopic methods. researchgate.netresearchgate.net

Therapeutic Potential and Future Directions in Pre Clinical Research

Lunacridine as a Lead Compound for Novel Anticancer Agents

This compound has demonstrated notable anticancer properties in pre-clinical studies, suggesting its utility as a lead compound for developing new anticancer therapies. Research indicates that this compound acts as a DNA intercalating topoisomerase II inhibitor. Topoisomerase II is a critical enzyme involved in DNA replication and repair, and its inhibition can lead to DNA damage and cell death, a mechanism exploited by many existing anticancer drugs researchgate.netresearchgate.netbiorxiv.org. Specifically, this compound has shown activity against human cell lines such as HeLa and H226 cells, with the latter exhibiting signs of caspase-3/7 mediated apoptotic cell death researchgate.net. Furthermore, molecular docking studies have revealed this compound's ability to intercalate between DNA base pairs, interacting with adenine, thymine, and cytosine, which is a hallmark of DNA-intercalating topoisomerase II inhibitors researchgate.netresearchgate.net. While its cytotoxic activity against P388 murine leukemia cells showed an IC50 of 39.52 μg/mL, the researchers suggest that this compound could still be developed as an anticancer agent based on this value and its DNA intercalation capability researchgate.netresearchgate.netsemanticscholar.org. The National Cancer Institute also recognizes quinolinone derivatives, including this compound, as showing promise in pre-clinical trials as antitumor agents ontosight.ai.

Strategies for Optimizing this compound's Biological Activities

Optimizing this compound's biological activities is crucial for enhancing its therapeutic efficacy and broadening its application. Structure-activity relationship (SAR) studies are fundamental in this regard, allowing researchers to understand how modifications to this compound's chemical structure impact its biological effects. While specific SAR studies on this compound are not extensively detailed in the provided search results, the general principle of modifying quinolinone derivatives to improve their therapeutic properties is established ontosight.ai. The development of stable derivatives, such as the 2'-O-trifluoroacetyl derivative of this compound, has been noted as being more suitable for biological assays, suggesting that chemical modifications can improve compound stability and handling for research purposes researchgate.net. Further research could focus on synthesizing this compound analogs with enhanced binding affinities to target enzymes or receptors, improved cellular uptake, and modulated pharmacokinetic profiles.

Addressing Mechanisms of Action for Specific Disease Targets

This compound's primary identified mechanism of action involves the inhibition of topoisomerase II, a crucial target in cancer therapy researchgate.netresearchgate.netbiorxiv.org. This inhibition leads to DNA strand breaks and subsequent apoptosis in cancer cells. Experiments with drug-resistant strains of Streptococcus pneumoniae suggest that topoisomerase is also a likely target in bacteria, indicating a potential dual role in antimicrobial applications researchgate.net. The compound's activity against HeLa and H226 cells, with observed apoptotic cell death, further supports its cytotoxic potential mediated by cellular death pathways researchgate.net. Additionally, recent research has explored this compound's potential anti-diabetic activity through the inhibition of the α-glucosidase enzyme, with its binding affinity being comparable to the control drug acarbose (B1664774) researchgate.netdntb.gov.uacolab.wsdntb.gov.ua. This suggests that this compound may modulate metabolic pathways relevant to diabetes.

Development of this compound and its Analogs for Antimicrobial Applications

The quinolinone scaffold, to which this compound belongs, is known for its antimicrobial properties ontosight.aiontosight.ai. Research has indicated that this compound exhibits activity against Staphylococcus aureus NCTC 6571, with a minimal inhibitory concentration (MIC) of 64 μg/mL researchgate.net. Experiments with drug-resistant strains of Streptococcus pneumoniae suggest topoisomerase as a likely target in bacteria, similar to its anticancer mechanism researchgate.net. While specific details on the development of this compound analogs for antimicrobial applications are limited in the provided texts, the general class of quinolinones has been explored for their ability to inhibit microorganism growth ontosight.ai. The broad antibacterial spectrum and low tendency to produce drug resistance observed in natural alkaloids, including quinolines, highlight the potential for this compound and its derivatives in combating bacterial infections nih.gov.

Exploration of Other Mechanistic Roles for this compound (e.g., Anti-diabetic potential)

Beyond its anticancer and antimicrobial activities, this compound is being investigated for other therapeutic roles. Notably, studies suggest potential anti-diabetic properties through the inhibition of the α-glucosidase enzyme researchgate.netdntb.gov.uacolab.wsdntb.gov.ua. Molecular docking studies indicate that this compound interacts with α-glucosidase, with a binding affinity close to that of acarbose, a known anti-diabetic drug researchgate.net. This interaction suggests that this compound could help manage blood glucose levels by reducing glucose absorption in the small intestine researchgate.netnih.govnih.govresearchgate.net. Furthermore, this compound perchlorate (B79767) has been noted for potential anti-inflammatory properties ontosight.ai.

Synergistic Effects of this compound with Other Bioactive Compounds

The potential for this compound to exert synergistic effects when combined with other bioactive compounds is an area of interest for enhancing therapeutic outcomes. While direct studies on this compound's synergistic effects are not explicitly detailed in the provided snippets, research into combination therapies for cancer is a significant field. For instance, combination therapies involving drug candidates like paxalisib with immunotherapy have shown promise by making dormant cancer cells visible to the immune system qimrb.edu.au. Given this compound's mechanism as a topoisomerase II inhibitor, it could potentially be combined with other anticancer agents that target different cellular pathways or mechanisms to achieve a more potent and broader therapeutic effect.

Challenges and Opportunities in Pre-clinical Development of this compound-based Compounds

The pre-clinical development of this compound-based compounds presents both challenges and opportunities. A significant challenge identified is the compound's potential instability, as this compound tends to cyclize at room temperature, necessitating the use of stable derivatives for assays researchgate.net. Furthermore, the IC50 value of 39.52 μg/mL against P388 murine leukemia cells suggests that this compound's intrinsic cytotoxic activity might be moderate, indicating a need for optimization or combination strategies researchgate.netresearchgate.net. However, opportunities lie in its established DNA intercalating and topoisomerase II inhibitory activities, which are well-validated anticancer mechanisms researchgate.netresearchgate.netbiorxiv.org. Its potential anti-diabetic and anti-inflammatory activities also open avenues for developing therapeutic agents for a wider range of diseases researchgate.netontosight.ai. The exploration of this compound analogs and the application of computational approaches, such as molecular docking, can guide the design of more potent and selective derivatives researchgate.netresearchgate.netresearchgate.net. The broad potential of quinoline (B57606) alkaloids, including this compound, in various therapeutic areas underscores the importance of continued pre-clinical investigation ontosight.ainih.gov.

Compound List:

this compound

this compound perchlorate

this compound hydroperchlorate

(+)-Lunacridine

(-)-Lunacridine

2'-O-trifluoroacetyl this compound

Acarbose

Paxalisib

Etoposide

Teniposide

Anthracyclines

Epipodophyllotoxins

Curcumin

Quercetin

Berberine

Thymoquinone

Chlorogenic acid

Withaferin A

Matrine

Piperine

Skimmianine

Scopoletin

Amsacrine

Ledakrin

Acriflavine

Quinacrine

Rhein

Sanguinarine

Combretin

Bromoageliferin

Voacafricine A

Voacafricine B

Fibraurtine

Methyl cinnamate (B1238496)

3,5-pyridinedicarboxylic acid

Nicotinic acid benzylidene hydrazide derivatives

Dicentrine

Q & A

Q. What are the recommended analytical techniques for isolating and identifying Lunacridine in plant extracts?

this compound isolation requires a combination of chromatography and spectroscopic methods. Begin with column chromatography using silica gel or reverse-phase HPLC for preliminary separation . Confirm purity via thin-layer chromatography (TLC) with specific solvent systems (e.g., chloroform:methanol 9:1). Structural identification should involve nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) to resolve stereochemistry and molecular formula . Ensure reproducibility by documenting solvent gradients, retention times, and spectral parameters.

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Use in vitro assays with appropriate controls to validate bioactivity. For example:

- Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays, reporting minimum inhibitory concentrations (MICs) against reference strains.

- Cytotoxicity : Employ MTT or resazurin assays on human cell lines (e.g., HEK-293, HepG2) with IC50 calculations .

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across three independent replicates. Statistical analysis (e.g., ANOVA with post-hoc tests) is critical to confirm significance .

Q. What are common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?

Derivatization often faces challenges like low yield or unintended stereoisomers. Optimize reaction conditions (temperature, solvent polarity, catalysts) using design-of-experiment (DoE) frameworks . Monitor reactions via LC-MS to track intermediate formation. Purify products using preparative HPLC and validate structures via X-ray crystallography when possible . Document failed attempts to guide future synthetic routes.

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from model-specific variables (e.g., cell type, concentration ranges). Conduct systematic reviews to identify confounding factors . Validate hypotheses using orthogonal methods:

- Target identification : Combine computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity measurements.

- Pathway analysis : Use RNA-seq or proteomics to map signaling cascades affected by this compound .

Publish raw datasets and statistical code to enable independent verification .

Q. What methodologies are suitable for studying this compound’s pharmacokinetics in vivo?

Design pharmacokinetic studies with these steps:

- Dosing : Administer this compound via oral or intravenous routes in rodent models.

- Sampling : Collect plasma/tissue samples at timed intervals and quantify drug levels via LC-MS/MS .

- Modeling : Use non-compartmental analysis (NCA) or PBPK modeling to estimate parameters like AUC, Cmax, and half-life .

Address interspecies variability by testing multiple animal models and correlating results with in vitro metabolism assays (e.g., liver microsomes) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Adopt a multi-parametric SAR approach:

- Molecular descriptors : Calculate logP, polar surface area, and H-bond donors using ChemAxon or MOE.

- Biological testing : Screen analogs against primary and secondary targets to identify pharmacophores.

- Data integration : Apply machine learning (e.g., random forest regression) to correlate structural features with activity .

Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in this compound research across laboratories?

- Standardized protocols : Share detailed methods, including batch numbers of reagents and equipment calibration records .

- Inter-lab validation : Participate in ring trials where multiple labs replicate key experiments (e.g., IC50 determinations) .

- Metadata reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Reconcile differences by:

- Force field validation : Test docking results with multiple software (e.g., Schrödinger vs. GROMACS).

- Experimental refinement : Perform mutagenesis studies to confirm predicted binding residues .

- Dynamic simulations : Run molecular dynamics (MD) simulations ≥100 ns to assess target-ligand stability .

Methodological Tables

Q. Table 1. Key Parameters for this compound Isolation

| Parameter | Recommended Method | Critical Considerations |

|---|---|---|

| Extraction solvent | Ethanol:water (70:30) | Adjust based on polarity |

| Chromatography | Reverse-phase HPLC | Optimize gradient (5–95% MeOH) |

| Purity validation | NMR (≥95% purity) | Report integration of all peaks |

Q. Table 2. Statistical Tests for Biological Data

| Assay Type | Recommended Test | Software/Tool |

|---|---|---|

| Dose-response | Nonlinear regression | GraphPad Prism |

| Multi-group comparison | One-way ANOVA | R/Bioconductor |

| Survival analysis | Kaplan-Meier/log-rank | SPSS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.